(r)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9BrFNO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-bromo-2-fluoroaniline.
Reaction with Epoxide: The aniline derivative undergoes a reaction with an epoxide, such as ethylene oxide, under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the effects of fluorinated and brominated aromatic compounds on biological systems. It can serve as a model compound for understanding the interactions of similar molecules with enzymes and receptors.
Medicine
In medicine, ®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol has potential applications in the development of new pharmaceuticals. Its unique structure may provide therapeutic benefits in the treatment of various diseases, including neurological disorders and cancer.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group can form hydrogen bonds with active sites, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3-bromo-2-chlorophenyl)ethan-1-ol
- 2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol
- 2-Amino-2-(3-bromo-2-nitrophenyl)ethan-1-ol
Uniqueness
®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol is unique due to the presence of both bromine and fluorine atoms on the aromatic ring. This combination of halogens imparts distinct electronic and steric properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H9BrFNO |
---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-bromo-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m0/s1 |
InChI Key |
PISJLUHENJOECA-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)F)[C@H](CO)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(CO)N |
Origin of Product |
United States |
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